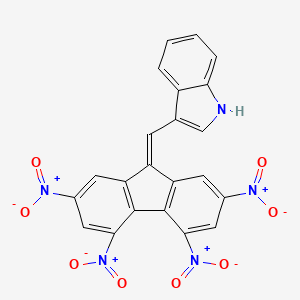![molecular formula C19H20N4O3S B11978796 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978796.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, linked to an acetohydrazide moiety through a thioether bond. The presence of ethoxy and methoxy substituents further enhances its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Thioether Formation: The benzimidazole derivative is then reacted with chloroacetic acid to form the thioether linkage.
Hydrazide Formation: The resulting compound is treated with hydrazine hydrate to introduce the acetohydrazide group.
Schiff Base Formation: Finally, the compound is condensed with 4-ethoxy-3-methoxybenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the benzimidazole core.
Medicine: Potential therapeutic agent for diseases where benzimidazole derivatives have shown efficacy.
Industry: Possible applications in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets:
Molecular Targets: Enzymes, DNA, and proteins that are susceptible to modification by benzimidazole derivatives.
Pathways Involved: Potential inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-(1H-benzimidazol-2-ylthio)acetohydrazide: Lacks the ethoxy and methoxy substituents, which may affect its chemical reactivity and biological activity.
2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (5-bromo-2-methoxybenzylidene)-hydrazide: Similar structure but with different substituents, leading to variations in properties and applications.
Uniqueness
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C19H20N4O3S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20N4O3S/c1-3-26-16-9-8-13(10-17(16)25-2)11-20-23-18(24)12-27-19-21-14-6-4-5-7-15(14)22-19/h4-11H,3,12H2,1-2H3,(H,21,22)(H,23,24)/b20-11+ |
InChI 键 |
HDPHVJBWFDQPEB-RGVLZGJSSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11978716.png)
![1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11978717.png)
![1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11978720.png)

![2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11978743.png)
![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11978747.png)

![ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978760.png)
![di-tert-butyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11978764.png)


![3-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11978781.png)
![N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide](/img/structure/B11978795.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978797.png)
